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Introduction

Halosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea
class.[1] It is highly effective in controlling a wide range of broadleaf weeds and sedges in
various agricultural and turfgrass settings.[1][2][3] Its mode of action involves the inhibition of
the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of
branched-chain amino acids, thereby halting cell division and plant growth.[1][2][4] This
document provides a comprehensive technical overview of the chemical structure and
synthesis of halosulfuron-methyl, intended for researchers and professionals in the fields of
chemistry and drug development.

Chemical Structure

Halosulfuron-methyl is chemically known as methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-
yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate.[1]

Chemical Formula: C13H15CINeO7S[1]
Molecular Weight: 434.81 g/mol [1]
CAS Number: 100784-20-1[1]

Structure:
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Synthesis of Halosulfuron-Methyl

The synthesis of halosulfuron-methyl is a multi-step process that can be achieved through
various routes. Two prominent synthesis pathways are detailed below, based on publicly
available patent literature.

Pathway 1: Synthesis via a Sulfonyl Chloride
Intermediate

This pathway involves the synthesis of a key intermediate, methyl 3-chloro-1-methyl-5-
sulfamoyl-1H-pyrazole-4-carboxylate, which is then coupled with 2-amino-4,6-
dimethoxypyrimidine.
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Caption: Synthesis of Halosulfuron-methyl via a Sulfonyl Chloride Intermediate.

Step 1: Condensation to form 3-chloro-1-methylpyrazole-5-dimethylaminothiocarbonyloxy-4-
methyl formate

o Reactants: 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate, Dimethylaminothioformyl
chloride, Sodium hydroxide.

e Procedure: To a solution of 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate in a
suitable solvent, add sodium hydroxide. Cool the mixture and then add
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dimethylaminothioformyl chloride. The reaction is typically stirred for several hours at a
controlled temperature.

Step 2: Rearrangement to form 3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl
formate

e Procedure: The product from Step 1 is subjected to a transposition rearrangement reaction.
This is often achieved by heating the compound in a suitable solvent.

Step 3: Chlorosulfonation to form 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl
formate

e Reactants: 3-chloro-1-methylpyrazole-5-dimethylaminothioyl-4-methyl formate, Chlorine.

e Procedure: The rearranged product from Step 2 is treated with chlorine in a suitable solvent
to yield the sulfonyl chloride intermediate.

Step 4: Ammoniation to form Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
e Reactants: 3-chloro-1-methylpyrazole-5-sulfonyl chloride-4-methyl formate, Ammonia water.

e Procedure: The sulfonyl chloride intermediate is reacted with aqueous ammonia to form the
sulfonamide.

Step 5: Coupling to form Halosulfuron-methyl

e Reactants: Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, 2-amino-4,6-
dimethoxypyrimidine.

e Procedure: The sulfonamide intermediate is coupled with 2-amino-4,6-dimethoxypyrimidine
in the presence of a suitable coupling agent and base to yield halosulfuron-methyl.
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Note: Detailed quantitative data for all steps in this pathway is not fully available in the public
domain.

Pathway 2: Synthesis starting from 1-methyl-5-
sulfonylamino-4-pyrazole ethyl formate

This alternative pathway begins with a different starting material and proceeds through a series
of hydrolysis, methylation, chlorination, acylation, and condensation reactions.
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Caption: Alternative Synthesis of Halosulfuron-methyl.
Step 1: Hydrolysis
o Reactant: 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate.

o Procedure: The starting material is hydrolyzed, typically under basic conditions followed by
acidification.

Step 2: Methylation
e Procedure: The hydrolyzed product is then methylated.
Step 3: Chlorination

e Procedure: A chlorination step is carried out to introduce the chlorine atom onto the pyrazole
ring.

Step 4: Acylation

o Procedure: The chlorinated intermediate undergoes an acylation reaction.
Step 5: Condensation

e Reactants: The acylated intermediate, 4,6-dimethoxy-2-pyrimidinamine.

e Procedure: The final step is a condensation reaction with 4,6-dimethoxy-2-pyrimidinamine to
yield halosulfuron-methyl.[5]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b143276?utm_src=pdf-body
https://www.benchchem.com/product/b143276?utm_src=pdf-body
https://patents.google.com/patent/CN105330649A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Starting Key Temperatur

Step . Solvent Yield (%)
Material Reagents e (°C)
NaOH, HCI,
Methylating
agent,
1-methyl-5- Chlorinating

sulfonylamino  agent, ] ) )
1-5 ) Various Various High
-4-pyrazole Acylating
ethyl formate agent, 4,6-
dimethoxy-2-
pyrimidinamin

e

Note: This pathway is described as having the advantages of readily available raw materials,
simple operation, higher yield, and lower cost, making it suitable for industrial production.[5]
Specific quantitative data for each step is outlined in the corresponding patent literature.

Mechanism of Action: Signaling Pathway Inhibition

Halosulfuron-methyl's herbicidal activity stems from its ability to inhibit the acetolactate
synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme
is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine
in plants.[2] By blocking this pathway, halosulfuron-methyl effectively stops cell division and
growth, leading to the death of susceptible weeds.[2]
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Caption: Inhibition of the ALS Pathway by Halosulfuron-methyl.
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Experimental Workflow: Analysis of Halosulfuron-
Methyl Residues

The analysis of halosulfuron-methyl residues in environmental or agricultural samples typically
involves extraction, cleanup, and detection by a sensitive analytical technique like liquid

chromatography-mass spectrometry (LC-MS).
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Caption: General Experimental Workflow for Halosulfuron-methyl Analysis.

Conclusion
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This technical guide provides a detailed overview of the chemical structure and synthesis of
halosulfuron-methyl, a significant herbicide in modern agriculture. The outlined synthesis
pathways, derived from patent literature, offer valuable insights for chemical researchers and
professionals. The elucidation of its mechanism of action and a typical analytical workflow
further contributes to a comprehensive understanding of this compound. The provided data and
diagrams serve as a foundational resource for further research and development in the field of
agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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